N-(4-bromophenyl)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]acetamide N-(4-bromophenyl)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 667891-32-9
VCID: VC4239529
InChI: InChI=1S/C19H21BrClN3O/c1-14-2-7-17(12-18(14)21)24-10-8-23(9-11-24)13-19(25)22-16-5-3-15(20)4-6-16/h2-7,12H,8-11,13H2,1H3,(H,22,25)
SMILES: CC1=C(C=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)Br)Cl
Molecular Formula: C19H21BrClN3O
Molecular Weight: 422.75

N-(4-bromophenyl)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]acetamide

CAS No.: 667891-32-9

Cat. No.: VC4239529

Molecular Formula: C19H21BrClN3O

Molecular Weight: 422.75

* For research use only. Not for human or veterinary use.

N-(4-bromophenyl)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]acetamide - 667891-32-9

Specification

CAS No. 667891-32-9
Molecular Formula C19H21BrClN3O
Molecular Weight 422.75
IUPAC Name N-(4-bromophenyl)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]acetamide
Standard InChI InChI=1S/C19H21BrClN3O/c1-14-2-7-17(12-18(14)21)24-10-8-23(9-11-24)13-19(25)22-16-5-3-15(20)4-6-16/h2-7,12H,8-11,13H2,1H3,(H,22,25)
Standard InChI Key DQWQJQRUGXKKNB-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)Br)Cl

Introduction

N-(4-bromophenyl)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]acetamide is a synthetic organic compound with potential applications in medicinal chemistry. It is characterized by its unique molecular structure, which includes a bromophenyl group, a chloro-methylphenyl group, and a piperazine moiety linked via an acetamide bond.

Synthesis

The synthesis of compounds like N-(4-bromophenyl)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]acetamide typically involves multi-step organic reactions. While specific protocols for this compound are not explicitly detailed in the sources, similar compounds are synthesized using:

  • Acetylation Reactions: Combining bromophenylamine with acetyl chloride or derivatives.

  • Piperazine Coupling: Introducing the piperazine ring functionalized with chloro-methylphenyl groups.

  • Purification: Techniques such as recrystallization or chromatography to isolate the pure compound.

Antimicrobial Potential

Compounds with similar structural frameworks have demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungal species. Their efficacy is often attributed to the presence of halogenated aromatic groups, which enhance lipophilicity and membrane permeability .

Anticancer Activity

Piperazine derivatives are known for their potential in targeting cancer cells, particularly through mechanisms like receptor binding and enzyme inhibition. Molecular docking studies suggest that such compounds may interact with key proteins involved in cancer progression .

Pharmacokinetics

The presence of both hydrophilic (acetamide) and lipophilic (aromatic rings) components suggests favorable pharmacokinetic properties, including good membrane permeability and metabolic stability.

Spectroscopic Analysis

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are used to confirm the structure:

  • ¹H NMR: Provides insights into the hydrogen environment within the molecule.

  • IR Spectroscopy: Detects functional groups like amides and aromatic rings.

Computational Modeling

Molecular docking studies indicate strong binding affinities to biological targets, supporting its potential as a therapeutic agent .

Applications

Application AreaDetails
Pharmaceutical ResearchDevelopment of antimicrobial and anticancer agents based on piperazine derivatives .
Medicinal ChemistryDesigning analogs with improved efficacy and reduced toxicity for clinical applications .

Future Directions

Further research is needed to:

  • Optimize synthetic pathways for higher yields.

  • Conduct in vivo studies to evaluate pharmacological effects.

  • Explore structural analogs for enhanced biological activity.

This compound represents a promising scaffold for drug discovery, particularly in combating resistant pathogens and aggressive cancers.

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